4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
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Overview
Description
4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is an organic compound that belongs to the class of phenylpyrrolidines. This compound is characterized by a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond. The molecular formula is C13H17N3O5S, and it has a molecular weight of 327.356 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-oxo-3-(pyrrolidin-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-Amino-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Corresponding lactams and other oxidized derivatives.
Scientific Research Applications
4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
- 3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide
- This compound derivatives
Uniqueness
This compound is unique due to its specific combination of a nitro group, a pyrrolidine ring, and a sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-nitro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c17-13(15-9-1-2-10-15)7-8-14-22(20,21)12-5-3-11(4-6-12)16(18)19/h3-6,14H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFCZUMBJHYQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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